2-ethoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide
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Overview
Description
2-Ethoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide is a synthetic organic compound characterized by its complex structure, which includes a thiazolopyrimidine core fused with a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolopyrimidine Core: This step often involves the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.
Introduction of the Nicotinamide Moiety: The nicotinamide group is introduced through a coupling reaction, such as an amide bond formation, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Ethoxylation: The ethoxy group is typically introduced via an alkylation reaction using ethyl iodide or a similar ethylating agent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolopyrimidine core, potentially converting it to a hydroxyl group.
Substitution: The nicotinamide moiety can participate in nucleophilic substitution reactions, especially at the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted nicotinamide derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential inhibitor of specific enzymes due to its structural similarity to nicotinamide adenine dinucleotide (NAD+).
Medicine:
- Investigated for its potential anti-inflammatory and anticancer properties.
- May serve as a lead compound in drug discovery programs targeting specific biological pathways.
Industry:
- Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. Its mechanism of action often involves:
Binding to Enzymes: It can inhibit enzyme activity by mimicking natural substrates or cofactors, thereby blocking the active site.
Modulating Signaling Pathways: It may influence cellular signaling pathways by interacting with key proteins or receptors.
Molecular Targets and Pathways:
Enzymes: Potential targets include oxidoreductases and transferases.
Pathways: It may affect pathways related to cellular metabolism and stress responses.
Comparison with Similar Compounds
Nicotinamide Derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide.
Thiazolopyrimidine Derivatives: Other compounds with a thiazolopyrimidine core, such as certain kinase inhibitors.
Uniqueness:
- The combination of the thiazolopyrimidine core with the nicotinamide moiety and the ethoxy group makes this compound unique in its structural and functional properties.
- Its specific substitution pattern and functional groups confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of 2-ethoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-ethoxy-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-5-24-15-12(7-6-8-18-15)14(22)20-13-9(2)19-17-21(16(13)23)10(3)11(4)25-17/h6-8H,5H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFNHFPWLCWCIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=C(N=C3N(C2=O)C(=C(S3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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